molecular formula C29H36O6 B607058 Demethylzeylasteral CAS No. 107316-88-1

Demethylzeylasteral

カタログ番号: B607058
CAS番号: 107316-88-1
分子量: 480.6 g/mol
InChIキー: ZDZSFWLPCFRASW-CPISFEQASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

この化合物は、抗炎症作用、抗腫瘍作用、抗不妊作用、エストロゲン代謝調節作用、免疫抑制作用、および免疫系調節作用など、多様な生物活性により大きな注目を集めています .

2. 製法

合成経路と反応条件: 脱メチルゼイラステロールの合成は、一般的に天然に存在するトリテルペノイドから始まり、複数の段階を必要とする。このプロセスには、制御された条件下での酸化、還元、環化反応が含まれる。目的の構造改変を達成するために、特定の試薬と触媒が使用される。

工業生産方法: 脱メチルゼイラステロールの工業生産は、主に威霊仙からの抽出に基づいている。植物材料は、溶媒抽出、続いてクロマトグラフィーなどの精製技術を使用して、化合物を分離するために処理される。 この方法は、研究や潜在的な治療用途に適した、高い収率と純度の化合物を保証する .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of demethylzeylasteral involves multiple steps, typically starting from naturally occurring triterpenoids. The process includes oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired structural modifications.

Industrial Production Methods: Industrial production of this compound is primarily based on extraction from Tripterygium wilfordii. The plant material is processed to isolate the compound using solvent extraction, followed by purification techniques such as chromatography. This method ensures a high yield and purity of the compound suitable for research and potential therapeutic applications .

化学反応の分析

Enzymatic Inhibition of UDP-Glucuronosyltransferases (UGTs)

Demethylzeylasteral demonstrates selective inhibition of UGT isoforms, critical in drug metabolism. Key findings include:

Kinetic Parameters

UGT IsoformInhibition TypeInhibition Constant (Kᵢ)Method
UGT1A6Competitive6.2 μMDixon/Lineweaver-Burk plots
UGT2B7Competitive8.9 μMDixon/Lineweaver-Burk plots
  • Experimental Setup : Reactions used 4-methylumbelliferone (4-MU) as a substrate, with this compound concentrations ranging from 1–100 μM. HPLC analysis employed a C18 column (250 × 4.6 mm, 5 μm) with a mobile phase gradient (0.5% formic acid in H2O/acetonitrile) .

Protein Binding and Fluorescence Quenching

This compound binds to LRPPRC, a mitochondrial protein, altering oxidative phosphorylation:

Fluorescence Titration Data

ParameterValueEquation Used
Binding Constant (K)2.1×105M12.1\times 10^5\,\text{M}^{-1}Modified Stern-Volmer
Binding Sites (n)1.2F0F0F=1K[Q]+n\frac{F_0}{F_0-F}=\frac{1}{K[Q]}+n
  • Method : Intrinsic fluorescence of 240 μg/mL LRPPRC was measured at 280 nm excitation, with this compound concentrations from 0.5–32 μM. Quenching confirmed static binding via reduced fluorescence intensity .

Ubiquitin-Proteasome-Mediated PD-L1 Degradation

This compound induces PD-L1 degradation by targeting USP22, a deubiquitinating enzyme:

Key Interactions

AssayResultReference
CETSAUSP22 destabilization (IC₅₀ = 32 μM)
DARTSUSP22 degradation at 50 μM
MST Binding AffinityKd=18.6μMK_d=18.6\,\mu \text{M}
  • Mechanism : this compound binds USP22 (ΔG=23.1kJ mol\Delta G=-23.1\,\text{kJ mol}), accelerating its proteasomal degradation and increasing PD-L1 ubiquitination (4.8-fold vs. control) .

SARS-CoV-2 Spike Protein-ACE2 Interaction Blockade

This compound disrupts viral entry by binding ACE2 and the SARS-CoV-2 RBD:

Surface Plasmon Resonance (SPR) Data

TargetBinding Affinity (K_D)Assay Type
ACE21.736 μMCompetitive SPR
SARS-CoV-2 RBD1.039 μMCompetitive SPR
  • Pseudovirus Assay : Reduced viral entry by 63% at 10 μM in 293T cells .

Mitochondrial Oxidative Phosphorylation Inhibition

This compound suppresses ATP synthesis via LRPPRC binding:

Mitochondrial Respiration Parameters

ParameterChange vs. ControlCell Line
Basal OCR↓ 58%A549
ATP-Linked OCR↓ 67%A549
Maximal Respiration↓ 72%A549
  • Method : Seahorse XF Analyzer measurements with 20 μM this compound .

Apoptotic Pathway Activation

This compound triggers caspase-dependent apoptosis via mitochondrial disruption:

Apoptotic Markers

MarkerChange (20 μM)Cell Line
Cleaved PARP↑ 4.2-foldSW480
Cleaved Caspase-3↑ 3.8-foldRKO
Bax/Bcl-2 Ratio↑ 5.1-foldMKN-45
  • JC-1 Staining : 68% reduction in mitochondrial membrane potential (MMP) at 20 μM .

Cell Cycle Arrest via MCL1-CDK2 Axis Modulation

This compound induces S-phase arrest by destabilizing CDK2:

ParameterEffect (5 μM)Mechanism
CDK2 Ubiquitination↑ 3.5-foldMCL1 inhibition
Cyclin E1 Expression↓ 72%Proteasomal degradation
  • Rescue Experiment : MCL1 overexpression restored S-phase cell percentage from 12% to 28% .

科学的研究の応用

Anti-Cancer Properties

Demethylzeylasteral has been extensively studied for its anti-cancer effects across various types of malignancies. Key findings include:

  • Melanoma : Research indicates that this compound inhibits cell proliferation and induces apoptosis in melanoma cells by targeting the anti-apoptotic protein MCL1. This compound causes cell cycle arrest at the S phase and enhances the expression of pro-apoptotic factors, leading to increased apoptosis in treated cells .
  • Non-Small Cell Lung Cancer (NSCLC) : Studies have shown that this compound effectively induces apoptosis in NSCLC cells, suppressing their viability and migration in a dose-dependent manner. This suggests its potential as a therapeutic agent for treating lung cancer .
  • Colorectal Cancer : In colorectal cancer models, this compound has demonstrated the ability to inhibit cell proliferation and enhance sensitivity to chemotherapeutic agents like 5-Fluorouracil (5-FU). The compound induces cell cycle arrest and apoptosis, indicating its promise as an adjunct therapy in colorectal cancer treatment .
  • Gastric Cancer : Recent studies have reported that this compound impedes the viability and migration of gastric cancer cells while promoting apoptosis. It appears to downregulate critical signaling pathways involved in cell survival, such as ERK1/2 and AKT, further supporting its role as a potential anti-cancer agent .

Anti-Inflammatory Effects

Beyond its anti-cancer properties, this compound exhibits notable anti-inflammatory effects. It has been implicated in modulating immune responses and reducing inflammation-related conditions. Some findings include:

  • Mechanism Exploration : this compound has been shown to inhibit the expression of pro-inflammatory cytokines, which are key mediators in inflammatory diseases .
  • Potential Therapeutic Use : Its ability to modulate immune responses suggests that this compound could be beneficial in treating autoimmune diseases or conditions characterized by chronic inflammation.

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
MelanomaInhibits MCL1; induces apoptosisSuppresses growth; enhances apoptosis
Non-Small Cell Lung CancerInduces apoptosis; suppresses migrationEffective against NSCLC; dose-dependent effects
Colorectal CancerEnhances sensitivity to 5-FU; inhibits proliferationPromising adjunct therapy; induces apoptosis
Gastric CancerDownregulates ERK1/2 and AKT pathwaysImpedes viability; induces apoptosis
Anti-InflammatoryModulates immune responseInhibits pro-inflammatory cytokines; potential for autoimmune treatment

作用機序

脱メチルゼイラステロールは、複数の分子標的と経路を通じてその効果を発揮する。

6. 類似化合物の比較

脱メチルゼイラステロールは、トリテルペノイドの中で、その特定の生物活性と分子標的のためにユニークである。類似の化合物には以下が含まれる。

    セラストロール: 強力な抗炎症作用と抗癌作用を有する、威霊仙からの別のトリテルペノイド。

    トリプトライド: 免疫抑制作用と抗腫瘍作用で知られている。

    ベツリン酸: 抗癌作用と抗HIV作用を有するトリテルペノイド。

これらの化合物と比較して、脱メチルゼイラステロールは、特にエストロゲン代謝と免疫応答を調節する能力において、異なる活性のプロファイルを有している .

類似化合物との比較

Demethylzeylasteral is unique among triterpenoids due to its specific biological activities and molecular targets. Similar compounds include:

    Celastrol: Another triterpenoid from Tripterygium wilfordii with potent anti-inflammatory and anti-cancer properties.

    Triptolide: Known for its immunosuppressive and anti-tumor effects.

    Betulinic Acid: A triterpenoid with anti-cancer and anti-HIV activities.

Compared to these compounds, this compound offers a distinct profile of activities, particularly in its ability to regulate estrogen metabolism and immune responses .

生物活性

Demethylzeylasteral (DMZ) is a compound derived from the traditional Chinese herb Tripterygium wilfordii, known for its diverse biological activities, particularly in cancer treatment. This article provides a comprehensive overview of the biological activity of DMZ, focusing on its effects on cell proliferation, apoptosis, and potential mechanisms of action.

Overview of this compound

This compound is a triterpenoid compound that has garnered attention for its anti-tumor properties. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines, including melanoma and colorectal cancer cells. The compound functions primarily through the induction of apoptosis and cell cycle arrest, making it a candidate for further pharmacological exploration.

1. Inhibition of Cell Proliferation

DMZ has been shown to inhibit cell proliferation in several cancer types. For instance, studies have reported that DMZ causes cell cycle arrest at the S phase, leading to reduced DNA synthesis and growth inhibition in melanoma cells (A375 and MV3) and colorectal cancer cells (SW480 and RKO) .

  • Cell Proliferation Data:
    Concentration (μM)Cell Viability (% Control)Apoptosis Rate (%)
    1906.4
    57012.0
    105018.0
    203023.0

2. Induction of Apoptosis

The induction of apoptosis by DMZ is evidenced by increased levels of pro-apoptotic proteins (BAX) and decreased levels of anti-apoptotic proteins (BCL-2). Flow cytometry analysis revealed a significant increase in apoptotic cells following treatment with DMZ .

  • Apoptosis Mechanism:
    • Extrinsic Pathway Activation: DMZ initiates apoptosis through the extrinsic pathway by upregulating death receptors.
    • Caspase Activation: The activation of caspases, particularly Caspase-3 and -9, has been observed following DMZ treatment, leading to cellular breakdown.

Case Study: Colorectal Cancer

In a study examining the effects of DMZ on colorectal cancer cells, researchers found that combining DMZ with the chemotherapeutic agent 5-fluorouracil (5-FU) enhanced the sensitivity of cancer cells to treatment. The combination therapy resulted in a lower IC50 value for 5-FU when used alongside DMZ, indicating a synergistic effect .

  • Combination Therapy Data:
    TreatmentIC50 (5-FU) (μM)
    Control20
    DMZ Alone15
    DMZ + 5-FU10

Toxicity Considerations

While DMZ shows promising anti-cancer properties, research has also highlighted potential liver toxicity associated with compounds derived from Tripterygium wilfordii, including DMZ itself. A multivariate analysis indicated that certain extracts could lead to hepatotoxic effects, necessitating careful dosage considerations in therapeutic applications .

特性

IUPAC Name

(2R,4aS,6aR,6aS,14aS,14bR)-9-formyl-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O6/c1-25-6-7-26(2,24(34)35)14-21(25)29(5)11-9-27(3)17-12-19(32)23(33)16(15-30)22(17)18(31)13-20(27)28(29,4)10-8-25/h12-13,15,21,32-33H,6-11,14H2,1-5H3,(H,34,35)/t21-,25-,26-,27+,28-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZSFWLPCFRASW-CPISFEQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1C3(CCC4(C5=CC(=C(C(=C5C(=O)C=C4C3(CC2)C)C=O)O)O)C)C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@](C[C@H]1[C@@]3(CC[C@]4(C5=CC(=C(C(=C5C(=O)C=C4[C@]3(CC2)C)C=O)O)O)C)C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901315726
Record name Demethylzeylasteral
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107316-88-1
Record name Demethylzeylasteral
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107316-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Demethylzeylasteral
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What are the primary molecular targets of Demethylzeylasteral?

A1: Research indicates that DEM interacts with a variety of molecular targets, contributing to its diverse pharmacological activities. Some key targets include:

  • AKT/CREB signaling pathway: DEM inhibits this pathway, impacting cell proliferation, migration, and apoptosis. []
  • NF-κB pathway: By suppressing the activation of this pathway, DEM exhibits anti-inflammatory effects in models of asthma, lupus nephritis, and unilateral ureteral obstruction. [, , ]
  • Wnt/β-catenin signaling pathway: DEM downregulates this pathway, influencing the epithelial-mesenchymal transition and proliferation of esophageal squamous cell carcinoma cells. [, ]
  • UDP-glucuronosyltransferases (UGT) 1A6 and 2B7: DEM demonstrates competitive inhibition towards these enzymes, which could have implications for drug-drug interactions. []
  • FBXW7/c-Myc axis: DEM upregulates FBXW7, an E3 ubiquitin ligase, leading to the degradation of c-Myc and subsequent inhibition of gastric cancer cell proliferation. []

Q2: How does this compound influence autophagy?

A2: DEM exhibits a biphasic effect on autophagy:

  • Low concentrations: Induces Beclin1-dependent autophagy by activating the ERK1/2 pathway and inhibiting the Akt/mTOR pathway. []
  • High concentrations: Suppresses autophagic flux, contributing to cell death. []

Q3: What is the molecular structure of this compound?

A3: DEM is a phenolic nortriterpene with the following structural characteristics:

  • Molecular formula: C29H38O5 []
  • Structure: 2,3-dihydroxy-6,23-dioxo-D:A-friedo-24-noroleana-1,3,5(10),7-tetraen-29-oic acid []

Q4: Is spectroscopic data available for this compound?

A4: Yes, structural elucidation of DEM has been performed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). []

Q5: What are the potential therapeutic applications of this compound?

A5: Preclinical studies suggest potential applications in various diseases, including:

  • Cancer: Exhibits antitumor activity in various cancers, including colorectal, gastric, pancreatic, lung, breast, and esophageal squamous cell carcinoma. [, , , , , , , , , , ]
  • Inflammatory diseases: Demonstrates anti-inflammatory effects in models of allergic asthma, lupus nephritis, and unilateral ureteral obstruction. [, , ]
  • Immune regulation: Possesses immunosuppressive properties and prolongs survival in animal models of organ transplantation. [, , , , ]

Q6: How does this compound influence cell cycle progression?

A6: DEM induces cell cycle arrest primarily at the G0/G1 phase in various cancer cell lines, attributed to the downregulation of cell cycle regulators such as CDK4, CDK6, Cyclin D1, and c-MYC. []

Q7: Does this compound affect apoptosis?

A7: Yes, DEM induces apoptosis in various cancer cells through both extrinsic and intrinsic pathways, involving caspase activation and modulation of Bcl-2 family proteins. [, , , , ]

Q8: How does this compound interact with other drugs?

A8: DEM exhibits strong inhibition towards UGT1A6 and UGT2B7, potentially leading to drug-drug interactions when co-administered with drugs primarily metabolized by these enzymes. [] Furthermore, DEM enhances the chemosensitivity of cancer cells to chemotherapeutic agents like 5-fluorouracil, gemcitabine, and docetaxel. [, , , ]

Q9: What is known about the pharmacokinetics of this compound?

A9: A sensitive LC-MS/MS method has been developed to quantify DEM in rat plasma, enabling pharmacokinetic studies. [] Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion profile.

Q10: Is there a correlation between this compound serum concentration and its therapeutic effect?

A10: Preliminary evidence suggests that DEM serum concentration could serve as a biomarker for monitoring its efficacy in treating diabetic nephropathy. []

Q11: What is known about the toxicity profile of this compound?

A11: While DEM exhibits promising therapeutic potential, further research is required to comprehensively assess its safety profile, particularly long-term effects. One study suggests a potential for liver toxicity, highlighting the need for careful dosage considerations. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。